N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a multifaceted chemical compound. Its structure features a triazole ring connected to a piperidine and a cyclohexane group, making it a significant player in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide often begins with the construction of the triazole ring, followed by the attachment of the piperidine and cyclohexane groups. Key reactions include:
Cycloaddition Reactions: : Formation of the triazole ring via azide-alkyne cycloaddition.
Amidation Reactions: : Incorporation of the amide group into the final structure.
Industrial Production Methods: : Industrial synthesis typically follows optimized reaction pathways, leveraging high-throughput methodologies and automated synthesis equipment to ensure purity and yield. Reaction conditions are meticulously controlled to prevent by-products and ensure scalability.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, altering its chemical properties.
Reduction: : Conversely, reducing agents can target specific double bonds within the structure.
Substitution: : The phenyl and piperidine groups are susceptible to electrophilic and nucleophilic substitutions, facilitating diverse functionalizations.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or m-CPBA.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like halogens or alkyl halides under appropriate catalysts.
Major Products Formed
Oxidation: : Formation of oxo-derivatives.
Reduction: : Alcohols or hydrogenated derivatives.
Substitution: : Various substituted analogs depending on the incoming group.
Scientific Research Applications
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide's applications span several fields:
Chemistry: : Used as a ligand in complex formation and as a precursor for synthesizing other compounds.
Biology: : Its structure is studied for interactions with various enzymes and receptors.
Medicine: : Potential therapeutic uses, particularly in targeting specific receptors implicated in diseases.
Industry: : Utilized in the development of new materials and as a reagent in synthetic pathways.
Mechanism of Action
Mechanism: : The compound's mechanism of action is often linked to its ability to interact with biological molecules. The triazole ring, for instance, can form stable interactions with enzyme active sites.
Molecular Targets and Pathways: : Its primary targets might include:
Enzymes: : Interaction with catalytic sites to inhibit or modify enzyme activity.
Receptors: : Binding to receptor sites, potentially altering signal transduction pathways.
Similar Compounds
N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide
Uniqueness: : Compared to these analogs, N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide stands out due to the additional methyl groups on the phenyl ring, which can significantly alter its physical and chemical properties, as well as its biological interactions.
This article provides a snapshot of a complex and fascinating compound. Got any thoughts or areas you'd like to dive deeper into?
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-16-8-9-20(14-17(16)2)28-15-21(25-26-28)23(30)27-12-10-19(11-13-27)24-22(29)18-6-4-3-5-7-18/h8-9,14-15,18-19H,3-7,10-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHOSXRVCBBRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.